molecular formula C6H4Cl2S B8394451 2-(2,2-Dichloroethenyl)thiophene

2-(2,2-Dichloroethenyl)thiophene

Cat. No. B8394451
M. Wt: 179.07 g/mol
InChI Key: WRIYTARXMWCQFR-UHFFFAOYSA-N
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Patent
US04335137

Procedure details

To a stirred mixture of 36.3 g (0.555 mole) of zinc in 250 ml of glacial acetic acid, 64.2 g (0.277 mole) of 2,2,2-trichloro-1-(2-thienyl)ethanol was added dropwise. The reaction mixture was stirred at room temperature overnight. The reaction mixture was poured into 600 ml of cold water and the mixture extracted with three 250 ml portions of ethyl acetate. The combined organic extracts were dried with magnesium sulfate and filtered. The solvent was removed from the filtrate to give a liquid which was distilled under reduced pressure to give 2-(2,2-dichloroethenyl)thiophene; bp 60°-68° C./266 pa. The ir spectrum was consistent with the proposed structure.
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
36.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)([Cl:10])[CH:3]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)O.O>C(O)(=O)C.[Zn]>[Cl:1][C:2]([Cl:10])=[CH:3][C:5]1[S:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
64.2 g
Type
reactant
Smiles
ClC(C(O)C=1SC=CC1)(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
36.3 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with three 250 ml portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate
CUSTOM
Type
CUSTOM
Details
to give a liquid which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC(=CC=1SC=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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